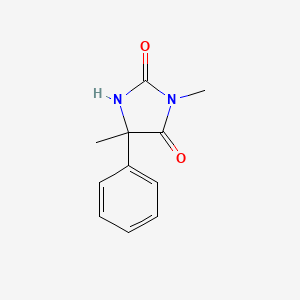
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with chloro and hydroxy groups, as well as a phenylthio moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of appropriate aniline derivatives with suitable reagents.
Introduction of the Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are performed on the quinolinone core to introduce the chloro and hydroxy substituents.
Attachment of the Phenylthio Moiety: The phenylthio group is introduced via a nucleophilic substitution reaction using 4-chlorophenylthiol and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro groups can be reduced to form dechlorinated derivatives.
Substitution: The phenylthio moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated quinolinone derivatives.
Substitution: Various substituted quinolinone compounds with different functional groups.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in biological processes, leading to its antimicrobial and anticancer activities.
Disruption of Cellular Pathways: It may interfere with cellular signaling pathways, affecting cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 7-Chloro-4-hydroxy-3-(4-phenoxyphenyl)-2(1H)-quinolinone
- 7-Chloro-3-(4-methylbenzyl)-4(3H)-quinazolinone
- 7-Chloro-3-(2-chlorobenzyl)-4(3H)-quinazolinone
Uniqueness
7-Chloro-3-(3-((4-chlorophenyl)thio)phenyl)-4-hydroxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxy, and phenylthio groups makes it a versatile compound for various applications.
特性
CAS番号 |
663195-61-7 |
|---|---|
分子式 |
C21H13Cl2NO2S |
分子量 |
414.3 g/mol |
IUPAC名 |
7-chloro-3-[3-(4-chlorophenyl)sulfanylphenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C21H13Cl2NO2S/c22-13-4-7-15(8-5-13)27-16-3-1-2-12(10-16)19-20(25)17-9-6-14(23)11-18(17)24-21(19)26/h1-11H,(H2,24,25,26) |
InChIキー |
KPQTWTKDQCMIFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)


![2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12008852.png)
![N-ethyl-6-imino-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12008854.png)

![2-({4-allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12008870.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008871.png)
![2-(2,4-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12008877.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008885.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12008892.png)

